molecular formula C16H14O2 B15172430 Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate CAS No. 918117-61-0

Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate

Cat. No.: B15172430
CAS No.: 918117-61-0
M. Wt: 238.28 g/mol
InChI Key: DKNYOXFUFWNHEN-UHFFFAOYSA-N
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Description

Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate is an α,β-unsaturated ester featuring a naphthalene substituent at the methylidene position. This compound belongs to a class of conjugated enoates with applications in organic synthesis, materials science, and coordination chemistry due to its extended π-system and electrophilic β-carbon. The naphthalene moiety enhances steric bulk and electronic conjugation, distinguishing it from simpler aromatic analogs. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving molecular geometries .

Properties

CAS No.

918117-61-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-(naphthalen-1-ylmethylidene)but-3-enoate

InChI

InChI=1S/C16H14O2/c1-3-12(16(17)18-2)11-14-9-6-8-13-7-4-5-10-15(13)14/h3-11H,1H2,2H3

InChI Key

DKNYOXFUFWNHEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate typically involves the condensation of naphthalene-1-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1-ketone.

    Reduction: Formation of methyl 2-[(naphthalen-1-yl)methyl]but-3-en-1-ol or methyl 2-[(naphthalen-1-yl)methyl]butanoate.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the naphthalene ring.

Scientific Research Applications

Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure shares similarities with other α,β-unsaturated esters but is differentiated by its naphthalen-1-yl substituent. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate Naphthalen-1-yl ~242.3 α,β-unsaturated ester, naphthalene
Methyl 2-benzylidenebut-3-enoate Phenyl ~190.2 α,β-unsaturated ester, benzene
Methyl 2-(2-furylmethylidene)but-3-enoate 2-Furyl ~180.2 α,β-unsaturated ester, furan

Physicochemical Properties

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, THF) but less so in water due to the hydrophobic naphthalene group.
  • UV-Vis Absorption : Extended conjugation may shift λmax to longer wavelengths (~300–350 nm) compared to phenyl analogs (~250–300 nm).
  • Thermal Stability : Bulky naphthalene substituents could enhance thermal stability by reducing molecular mobility.

Research Findings

  • Reactivity : The naphthalene group may slow reaction rates in nucleophilic additions due to steric effects but enhance regioselectivity in Diels-Alder reactions.
  • Coordination Chemistry: Naphthalene-containing enoates could act as ligands for transition metals (e.g., Ni or Cu), with the extended π-system stabilizing charge-transfer complexes. highlights nickel complexes with pyrrole-based ligands, suggesting parallels in electronic behavior .
  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring accurate bond-length and angle measurements .

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